molecular formula C15H14N4 B1522386 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline CAS No. 1151920-00-1

3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline

Cat. No.: B1522386
CAS No.: 1151920-00-1
M. Wt: 250.3 g/mol
InChI Key: BREZWJGDRJPRCX-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzyl group attached to a 1,2,3-triazole ring, which is further connected to an aniline moiety. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the following steps:

Chemical Reactions Analysis

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline can be compared with other 1,2,3-triazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-(1-benzyltriazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-14-8-4-7-13(9-14)15-11-19(18-17-15)10-12-5-2-1-3-6-12/h1-9,11H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREZWJGDRJPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151920-00-1
Record name 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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